Structural Rigidity and Conformational Restriction: Zero Rotatable Bonds vs. Flexible Oxazolidinone Analogs
2,2,5,5-Tetramethyloxazolidin-4-one possesses zero rotatable bonds, compared to 5,5-dimethyloxazolidin-2-one which has one rotatable bond (excluding the N-substituent) [1]. This complete rotational constraint results from the gem-dimethyl substitution at both the 2- and 5-positions on the oxazolidinone ring, a feature unique among commercially available 4-oxazolidinones.
| Evidence Dimension | Molecular Flexibility (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 5,5-dimethyloxazolidin-2-one: 1 rotatable bond (ring substituents excluded) |
| Quantified Difference | 1 fewer rotatable bond |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1]. Comparator rotatable bond count derived from analogous PubChem computed properties for 5,5-dimethyloxazolidin-2-one (CID 12814746). |
Why This Matters
Zero rotatable bonds indicate maximal conformational rigidity, which can translate into reduced entropic penalty upon binding and enhanced selectivity profiles in target-based screening compared to more flexible analogs.
- [1] PubChem. (2025). Computed Properties: Rotatable Bond Count for CID 81301 (2,2,5,5-Tetramethyloxazolidin-4-one). National Center for Biotechnology Information. View Source
